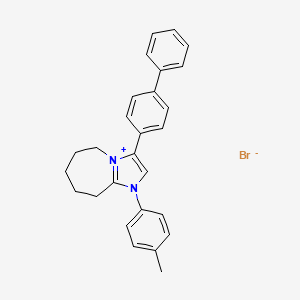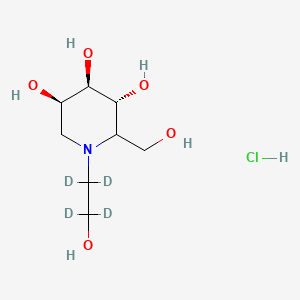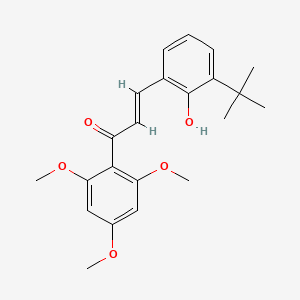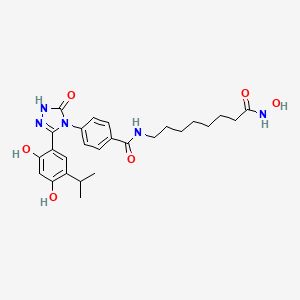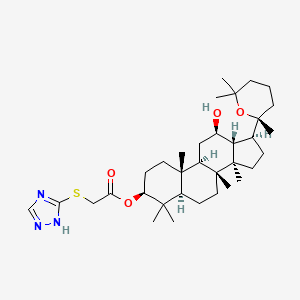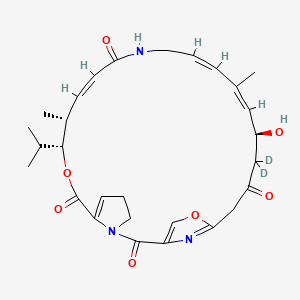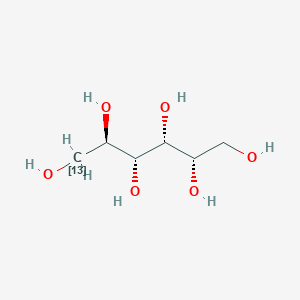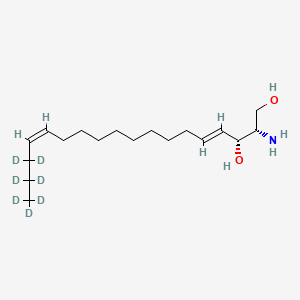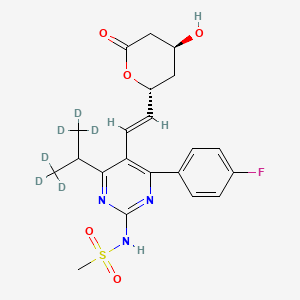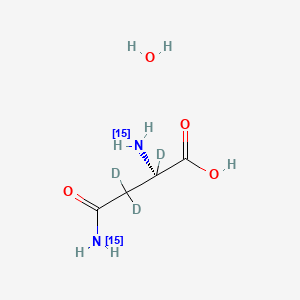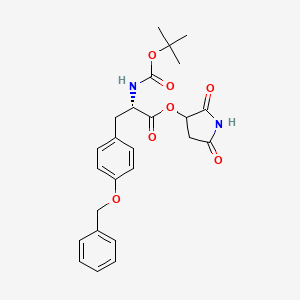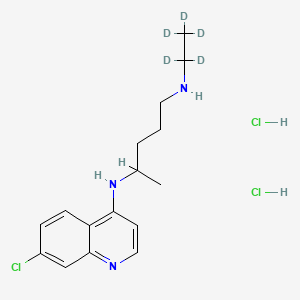
Hydroxychloroquine EP impurity D-d5 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxychloroquine EP impurity D-d5 (dihydrochloride) is a deuterium-labeled derivative of Hydroxychloroquine EP impurity D dihydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the quantitation and analysis of drug metabolism and pharmacokinetics .
准备方法
Synthetic Routes and Reaction Conditions
Hydroxychloroquine EP impurity D-d5 (dihydrochloride) is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into Hydroxychloroquine EP impurity D dihydrochloride. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms under specific reaction conditions .
Industrial Production Methods
The industrial production of Hydroxychloroquine EP impurity D-d5 (dihydrochloride) follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves the use of deuterium gas or deuterated reagents to achieve the desired level of deuteration. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Hydroxychloroquine EP impurity D-d5 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered pharmacokinetic properties .
科学研究应用
Hydroxychloroquine EP impurity D-d5 (dihydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in the study of chemical reactions and mechanisms.
Biology: Helps in the investigation of metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Employed in the development and quality control of pharmaceuticals
作用机制
The mechanism of action of Hydroxychloroquine EP impurity D-d5 (dihydrochloride) involves its role as a stable isotope-labeled compound. By replacing hydrogen atoms with deuterium, the compound exhibits altered pharmacokinetic and metabolic profiles. This allows researchers to track and quantify the compound in biological systems, providing insights into its behavior and interactions .
相似化合物的比较
Similar Compounds
Hydroxychloroquine EP impurity D dihydrochloride: The non-deuterated version of the compound.
Hydroxychloroquine-d5: Another deuterium-labeled derivative of Hydroxychloroquine
Uniqueness
Hydroxychloroquine EP impurity D-d5 (dihydrochloride) is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms enhances the stability and traceability of the compound, making it a valuable tool in scientific research .
属性
分子式 |
C16H24Cl3N3 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC 名称 |
4-N-(7-chloroquinolin-4-yl)-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C16H22ClN3.2ClH/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;;/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);2*1H/i1D3,3D2;; |
InChI 键 |
NABYUCDOLWLGMD-YGUSSJHCSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl |
规范 SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


